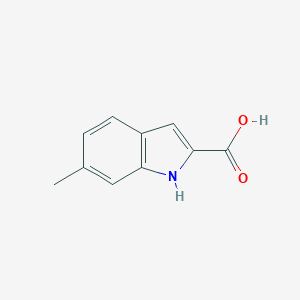
Rubidium hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium hydrogen carbonate, also known as rubidium bicarbonate, is an inorganic compound with the chemical formula RbHCO₃. It is a white crystalline solid that is highly soluble in water. This compound is part of the alkali metal hydrogen carbonates and is known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium hydrogen carbonate can be synthesized through the reaction of rubidium hydroxide (RbOH) with carbon dioxide (CO₂). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{RbOH} + \text{CO}_2 \rightarrow \text{RbHCO}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the extraction of rubidium from minerals such as lepidolite and pollucite. The extraction process involves several steps, including the treatment of the mineral with acids and bases to isolate rubidium compounds, followed by the carbonation process to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium hydrogen carbonate undergoes several types of chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to form rubidium carbonate (Rb₂CO₃), water (H₂O), and carbon dioxide (CO₂): [ 2 \text{RbHCO}_3 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Acid-Base Reactions: It reacts with acids to form rubidium salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl): [ \text{RbHCO}_3 + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid.
Bases: Rubidium hydroxide and other alkali metal hydroxides.
Major Products Formed:
Rubidium Salts: Such as rubidium chloride (RbCl) and rubidium sulfate (Rb₂SO₄).
Carbon Dioxide and Water: As byproducts in acid-base reactions.
Applications De Recherche Scientifique
Rubidium hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology and Medicine: Rubidium ions are studied for their potential effects on biological systems, including their role in cellular processes and potential therapeutic applications.
Industry: It is used in the production of specialty glasses and ceramics, where rubidium compounds can enhance certain properties of the final product.
Mécanisme D'action
The mechanism of action of rubidium hydrogen carbonate primarily involves its ability to release rubidium ions (Rb⁺) and hydrogen carbonate ions (HCO₃⁻) in aqueous solutions. These ions can participate in various biochemical and chemical processes. Rubidium ions can replace potassium ions (K⁺) in certain biological systems, affecting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Potassium Hydrogen Carbonate (KHCO₃): Similar in structure and properties, but potassium ions (K⁺) are less reactive than rubidium ions (Rb⁺).
Sodium Hydrogen Carbonate (NaHCO₃):
Uniqueness: Rubidium hydrogen carbonate is unique due to the larger ionic radius and higher reactivity of rubidium ions compared to potassium and sodium ions. This makes it particularly useful in specialized industrial and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
19088-74-5 |
|---|---|
Formule moléculaire |
CH2O3Rb |
Poids moléculaire |
147.493 g/mol |
Nom IUPAC |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |
Clé InChI |
CVDTXIRZVNJRRD-UHFFFAOYSA-N |
SMILES |
C(=O)(O)[O-].[Rb+] |
SMILES isomérique |
C(=O)(O)[O-].[Rb+] |
SMILES canonique |
C(=O)(O)O.[Rb] |
| 19088-74-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)






